molecular formula C16H10Cl2O7 B12763713 Erdin CAS No. 26891-81-6

Erdin

Cat. No.: B12763713
CAS No.: 26891-81-6
M. Wt: 385.1 g/mol
InChI Key: BAJDPELVDLJCSG-UHFFFAOYSA-N
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Description

Erdin is a chlorine-containing fungal metabolite isolated from Aspergillus terreus Thom. It is known by its chemical name, 5,7-Dichloro-4-hydroxy-6-methoxy-6-methyl-3,4-dioxospiro[benzofuran-2(3H),1-[2,5]cyclohexadiene]-2-carboxylic acid. The compound has a molecular formula of C16H10Cl2O7 and a molecular weight of 385.15 . This compound is structurally related to geodin, another fungal metabolite.

Preparation Methods

Synthetic Routes and Reaction Conditions

Erdin can be synthesized through various organic reactions. One common method involves the use of specific fungal strains that naturally produce the compound. The synthetic route typically involves the cultivation of Aspergillus terreus under controlled conditions to optimize the yield of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using Aspergillus terreus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Erdin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and hydroxylated derivatives of this compound. These derivatives can have different biological and chemical properties compared to the parent compound .

Scientific Research Applications

Erdin has a wide range of applications in scientific research:

Mechanism of Action

Erdin exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and proteins in fungal cells, disrupting their normal functions. The compound’s mechanism of action involves inhibiting key metabolic pathways, leading to the death of fungal cells. Detailed studies on this compound’s interaction with cellular components help in understanding its antifungal properties .

Comparison with Similar Compounds

Erdin is structurally similar to other fungal metabolites such as geodin. it has unique properties that distinguish it from these compounds:

This compound’s unique combination of chlorine atoms and functional groups contributes to its specific biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O7/c1-5-10(17)12(20)9-13(11(5)18)25-16(14(9)21)7(15(22)23)3-6(19)4-8(16)24-2/h3-4,20H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJDPELVDLJCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26891-81-6
Record name Erdin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026891816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERDIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB60333O6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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